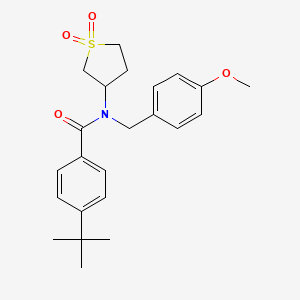

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide

Beschreibung

This compound features a benzamide core substituted at the para position with a tert-butyl group. The nitrogen atom of the amide is bis-substituted with a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group and a 4-methoxybenzyl moiety. The 4-methoxybenzyl group introduces aromaticity and electron-donating effects via the methoxy substituent .

Eigenschaften

Molekularformel |

C23H29NO4S |

|---|---|

Molekulargewicht |

415.5 g/mol |

IUPAC-Name |

4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]benzamide |

InChI |

InChI=1S/C23H29NO4S/c1-23(2,3)19-9-7-18(8-10-19)22(25)24(20-13-14-29(26,27)16-20)15-17-5-11-21(28-4)12-6-17/h5-12,20H,13-16H2,1-4H3 |

InChI-Schlüssel |

JPQVCJPIROTWEK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-tert-Butyl-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-Methoxybenzyl)benzamid umfasst in der Regel mehrstufige organische Reaktionen. Die Ausgangsmaterialien könnten 4-tert-Butylbenzoesäure, 4-Methoxybenzylamin und Tetrahydrothiophen-3-on umfassen. Die wichtigsten Schritte könnten umfassen:

Amidierungsreaktion: Die Reaktion zwischen 4-tert-Butylbenzoesäure und 4-Methoxybenzylamin zur Bildung des entsprechenden Amids.

Sulfoxidation: Oxidation von Tetrahydrothiophen-3-on zur Bildung des Sulfoxidderivats.

Kupplungsreaktion: Kupplung des Sulfoxidderivats mit dem Amid zur Bildung des Endprodukts.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen (Temperatur, Druck) und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann weitere Oxidationsreaktionen eingehen, insbesondere am Schwefelatom.

Reduktion: Reduktionsreaktionen könnten die Sulfoxidgruppe als Ziel haben und sie zurück in das Sulfid umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Reagenzien wie Halogene für elektrophile Substitution oder Nucleophile wie Amine für nucleophile Substitution.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So könnte die Oxidation zu Sulfondervaten führen, während die Reduktion Sulfide erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus dieser Verbindung hängt von ihrer spezifischen Anwendung ab. In der pharmazeutischen Chemie könnte sie mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten Pfade könnten die Hemmung der Enzymaktivität oder die Blockierung von Rezeptor-Ligand-Interaktionen umfassen.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Electronic Effects

- Compound 72 (4-tert-butyl-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide): Retains the 4-tert-butylbenzamide core but replaces the sulfone with a pyrazole ring.

- 3gg (4-(tert-butyl)-N-(4-chloro-3-methoxyphenyl)benzamide): Substitutes the sulfone with a 4-chloro-3-methoxyphenyl group.

- 2-Bromo Analog (2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide) : Differs only in the bromine substituent at the ortho position of the benzamide. Bromine’s electron-withdrawing nature may enhance electrophilicity, affecting reactivity in coupling reactions or interactions with electron-rich biological targets .

Physicochemical Properties

| Compound Name | logP (Predicted) | Molecular Weight | Solubility (aq.) | Key Substituent Effects |

|---|---|---|---|---|

| Target Compound | ~3.5 | 456.54 | Moderate | Sulfone (polar), tert-butyl (lipophilic) |

| Compound 72 (Pyrazole analog) | ~3.2 | 417.48 | Low | Pyrazole (H-bond donor/acceptor) |

| 3gg (Chlorinated analog) | ~4.0 | 347.84 | Low | Chlorine (electron-withdrawing) |

| 2-Bromo Analog | ~3.8 | 463.33 | Moderate | Bromine (electrophilic) |

Crystallographic and Stability Considerations

The use of SHELX software () for small-molecule refinement suggests that analogs like the 2-bromo derivative () could be crystallographically characterized to assess conformational stability.

Biologische Aktivität

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features, including a benzamide core and a dioxidotetrahydrothiophen moiety, suggest various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 427.6 g/mol. The presence of the tert-butyl group enhances its steric properties, while the dioxidotetrahydrothiophen moiety may contribute to its redox activity. This combination of functional groups potentially allows for interactions with various biological targets, such as enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 427.6 g/mol |

| IUPAC Name | 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide |

Anticancer Potential

Preliminary studies indicate that compounds structurally similar to 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications in similar compounds have shown enhanced activity against melanoma and prostate cancer cells, transitioning from micromolar to low nanomolar ranges in effectiveness .

While specific mechanisms for this compound remain to be fully elucidated, it is hypothesized that the dioxidotetrahydrothiophen moiety may play a critical role in modulating redox states within cells, potentially influencing pathways related to cancer cell survival and proliferation. Similar compounds have been reported to inhibit tubulin polymerization, suggesting a possible pathway for anticancer activity .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds with similar structures:

- Antiproliferative Studies : Research on thiazole derivatives indicated that structural modifications can significantly enhance anticancer properties. The introduction of specific substituents allowed for better interaction with biological targets .

- Inhibition Studies : Investigations into the enzyme inhibition capabilities of related benzamide derivatives suggest that these compounds can effectively modulate enzyme activity linked to cancer progression and other diseases.

- Redox Activity : The presence of the dioxidotetrahydrothiophen moiety may enhance redox interactions, which could be critical in targeting oxidative stress-related pathways in various diseases .

Future Directions

The ongoing research into 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide aims to clarify its biological mechanisms and therapeutic potentials. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic evaluations.

- In vivo studies to assess efficacy and safety profiles.

- Exploration of structure-activity relationships to optimize therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.